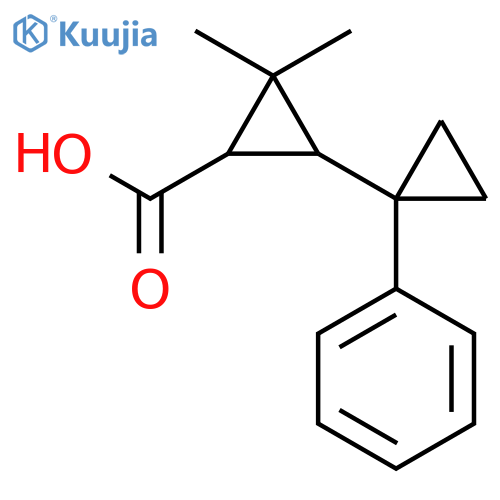Cas no 2229118-46-9 (2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid)

2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid
- EN300-1860799
- 2229118-46-9
-
- インチ: 1S/C15H18O2/c1-14(2)11(13(16)17)12(14)15(8-9-15)10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3,(H,16,17)
- InChIKey: VBOSLXFWWABTMH-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C)(C)C1C1(C2C=CC=CC=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 230.130679813g/mol
- どういたいしつりょう: 230.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 37.3Ų
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860799-1.0g |
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid |
2229118-46-9 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1860799-0.5g |
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid |
2229118-46-9 | 0.5g |
$1165.0 | 2023-09-18 | ||
| Enamine | EN300-1860799-10.0g |
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid |
2229118-46-9 | 10g |
$5221.0 | 2023-06-01 | ||
| Enamine | EN300-1860799-0.25g |
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid |
2229118-46-9 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1860799-1g |
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid |
2229118-46-9 | 1g |
$1214.0 | 2023-09-18 | ||
| Enamine | EN300-1860799-10g |
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid |
2229118-46-9 | 10g |
$5221.0 | 2023-09-18 | ||
| Enamine | EN300-1860799-0.05g |
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid |
2229118-46-9 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1860799-0.1g |
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid |
2229118-46-9 | 0.1g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1860799-5.0g |
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid |
2229118-46-9 | 5g |
$3520.0 | 2023-06-01 | ||
| Enamine | EN300-1860799-5g |
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid |
2229118-46-9 | 5g |
$3520.0 | 2023-09-18 |
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid 関連文献
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid (CAS No. 2229118-46-9)
The compound 2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid (CAS No. 2229118-46-9) is a structurally unique carboxylic acid derivative featuring a cyclopropane core with dimethyl and phenylcyclopropyl substituents. This molecule has garnered significant attention in recent years due to its potential applications in pharmaceutical intermediates, agrochemical research, and material science. Its distinct cyclopropyl motifs and steric hindrance properties make it a valuable building block for designing novel bioactive compounds.
In the context of drug discovery, 2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid is often explored as a precursor for small-molecule inhibitors targeting enzymes or receptors. Researchers have highlighted its role in modulating metabolic pathways, particularly in studies related to anti-inflammatory agents and neuroprotective compounds. The phenylcyclopropyl group is known to enhance lipophilicity, which can improve blood-brain barrier permeability—a critical factor in CNS drug development.
From a synthetic chemistry perspective, the preparation of CAS No. 2229118-46-9 involves advanced techniques such as cyclopropanation reactions and carboxylation protocols. Recent publications emphasize the use of transition metal catalysts (e.g., palladium or rhodium complexes) to achieve high yields and enantioselectivity. These methods align with the growing demand for green chemistry and atom-efficient synthesis, addressing concerns about sustainable manufacturing in the chemical industry.
The compound’s physicochemical properties, including its logP value and aqueous solubility, have been investigated for formulation optimization in drug delivery systems. Its crystalline stability under varying pH conditions makes it suitable for solid-state applications, such as co-crystallization with APIs to enhance bioavailability. These attributes are frequently discussed in forums focusing on pharmaceutical formulation trends and preclinical development.
In agrochemical research, derivatives of 2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid have shown promise as plant growth regulators or pest control agents. The cyclopropane ring is a key pharmacophore in several commercial herbicides, and modifications to its structure can lead to compounds with improved environmental persistence and target specificity. This aligns with current industry priorities like precision agriculture and reduced ecological footprint.
Analytical characterization of CAS No. 2229118-46-9 typically employs HPLC-MS, NMR spectroscopy, and X-ray diffraction to confirm purity and stereochemistry. The rise of AI-assisted molecular modeling has further accelerated its study, enabling predictive analyses of structure-activity relationships (SAR) and ADMET profiles. Such advancements resonate with the broader scientific community’s interest in computational chemistry and high-throughput screening.
Market-wise, the demand for high-purity 2229118-46-9 is driven by R&D sectors in North America, Europe, and Asia-Pacific. Suppliers often highlight its availability as a custom synthesis product, catering to niche applications in bioconjugation and proteomics. Regulatory compliance (e.g., REACH and GMP standards) is a recurring topic in procurement discussions, reflecting the compound’s integration into quality-controlled workflows.
Future directions for 2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid may include explorations in biodegradable polymers or catalysis, leveraging its rigid backbone for molecular scaffolding. As interdisciplinary research grows, this compound exemplifies the convergence of organic synthesis, bioengineering, and industrial innovation—themes dominating contemporary scientific discourse.
2229118-46-9 (2,2-dimethyl-3-(1-phenylcyclopropyl)cyclopropane-1-carboxylic acid) 関連製品
- 2227845-25-0(rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid)
- 2171915-34-5(5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro5.6dodecane)
- 2227778-49-4((2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol)
- 1249886-02-9(2-amino-2-methyl-3-2-(propan-2-yl)-1H-imidazol-1-ylpropanamide)
- 1249638-14-9(3-(methanesulfinylmethyl)aniline)
- 1694770-14-3(1-(2-methylquinolin-6-yl)prop-2-en-1-one)
- 2680659-02-1(2-(2,2,2-trifluoroacetamido)-2-3-(trifluoromethyl)phenylacetic acid)
- 1269105-85-2(1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride)
- 2411310-12-6(2-chloro-N-{5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-ylmethyl}acetamide)
- 2229312-17-6(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopentane-1-carboxylic acid)



